Ssj-183

Antimalarial Drug resistance Plasmodium falciparum

SSJ-183 is a preferred tool for antimalarial R&D due to its uniquely balanced profile: consistent potency across drug-sensitive and multi-drug-resistant P. falciparum strains (2.9-fold IC50 variation), high selectivity (>7,300), oral efficacy (100 mg/kg cure), and stable PK (t½≈10h). Essential for resistance studies and preclinical ADME/PK.

Molecular Formula C25H22N4O
Molecular Weight 394.5 g/mol
CAS No. 1187533-34-1
Cat. No. B611009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsj-183
CAS1187533-34-1
SynonymsSSJ-183;  SSJ 183;  SSJ183; 
Molecular FormulaC25H22N4O
Molecular Weight394.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N4O/c1-3-29(4-2)18-9-10-21-23(15-18)30-24-16-22(27-17-11-13-26-14-12-17)19-7-5-6-8-20(19)25(24)28-21/h5-16H,3-4H2,1-2H3
InChIKeyHBSWMATYASLRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SSJ-183 (CAS 1187533-34-1): Benzo[a]phenoxazine Antimalarial with Quantified Potency and Selectivity


SSJ-183 (CAS 1187533-34-1) is a benzo[a]phenoxazine derivative with demonstrated antimalarial activity [1]. It was identified through a focused medicinal chemistry program aimed at novel, orally bioavailable antimalarial leads [1]. The compound possesses a 4-aminopyridine substituent [1].

Why SSJ-183 Cannot Be Substituted: Evidence-Based Differentiation in Cross-Resistance Profile


Antimalarial drug discovery faces a critical challenge in the widespread emergence of resistance to established therapies like chloroquine and pyrimethamine. SSJ-183 exhibits a uniquely balanced profile: it maintains consistent potency across drug-sensitive and multi-drug-resistant Plasmodium falciparum strains, with a narrow 2.9-fold variation in IC50 [1], whereas comparator drugs chloroquine and pyrimethamine show 42-fold and 4200-fold variations, respectively [1]. This cross-resistance profile directly answers why SSJ-183 cannot be replaced by other in-class compounds for research targeting resistant parasite populations [1].

SSJ-183 Quantitative Differentiation Evidence: Comparative Data for Procurement Decision Support


Cross-Resistance Profile: SSJ-183 Demonstrates Minimal Potency Shift Against Multi-Drug-Resistant P. falciparum Strains

SSJ-183 maintains a consistent IC50 across seven P. falciparum strains with diverse resistance profiles, exhibiting only a 2.9-fold variation between the most and least sensitive strains (17 ng/mL to 50 ng/mL) [1]. In contrast, chloroquine and pyrimethamine show 42-fold and 4200-fold variations, respectively, across the same strain panel [1].

Antimalarial Drug resistance Plasmodium falciparum

Selectivity Index: SSJ-183 Shows >7,300-Fold Therapeutic Window

SSJ-183 demonstrates a selectivity index (SI) of >7,300, calculated as the ratio of its IC50 against L6 rat myoblast cells (22,000 ng/mL) to its IC50 against P. falciparum K1 strain (3 ng/mL) [1]. This SI exceeds the threshold typically considered for promising antimalarial leads.

Antimalarial Selectivity Cytotoxicity

In Vivo Efficacy: SSJ-183 Achieves Cure in P. berghei Mouse Model

SSJ-183 achieves complete cure in the P. berghei ANKA mouse model following three oral doses of 100 mg/kg [1]. This cure endpoint is a stringent criterion indicating complete parasite clearance without recrudescence during the 30-day observation period.

Antimalarial In vivo efficacy Plasmodium berghei

Metabolite Activity: N-Deethylated Metabolites Retain and Enhance Potency

The N-deethylated metabolite 3 and bis-N,N-deethylated metabolite 4 of SSJ-183 show comparable and ∼2-fold increased antimalarial activities, respectively, against both drug-sensitive and drug-resistant P. falciparum parasites [1]. This metabolic profile contrasts with many antimalarials where metabolism leads to activity loss.

Antimalarial Metabolism Drug-resistant

Oral Bioavailability: SSJ-183 Exhibits Consistent Exposure in Infected and Noninfected Mice

SSJ-183 demonstrates a plasma half-life of approximately 10 hours in mice, with no significant differences in absorption or exposure between noninfected and P. berghei-infected animals [1]. This is notable because malaria infection often alters drug pharmacokinetics.

Antimalarial Pharmacokinetics Oral bioavailability

Acute Safety Margin: SSJ-183 Shows No Lethality at Single Oral Doses up to 2,000 mg/kg

In acute toxicity testing in mice, SSJ-183 showed no lethality at single oral doses up to 2,000 mg/kg [1]. This represents a >20-fold margin relative to the curative dose of 100 mg/kg, and is supported by negative results in chromosome aberration, micronucleus, and phototoxicity studies [1].

Antimalarial Toxicology Safety

SSJ-183: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Drug-Resistant Malaria Research Programs

The low cross-resistance profile of SSJ-183 (2.9-fold IC50 variation across drug-sensitive and multi-drug-resistant P. falciparum strains) makes it a preferred tool compound for investigating resistance mechanisms and for screening combination partners in programs targeting resistant parasite populations [1].

In Vivo Preclinical Efficacy Studies Requiring Oral Bioavailability

SSJ-183's demonstrated oral efficacy (cure at 3 × 100 mg/kg p.o. in P. berghei mouse model) and consistent pharmacokinetics (t½ ≈ 10 hours, comparable exposure in infected vs. noninfected mice) support its use in preclinical efficacy studies where oral route and predictable exposure are essential [1].

Target Validation and Mechanistic Studies Requiring High Selectivity

The selectivity index of >7,300 (L6 cytotoxicity IC50 / P. falciparum IC50) positions SSJ-183 as a suitable tool for target identification and validation studies where parasite-specific action is required to minimize confounding host cell effects [1].

Metabolism and ADME/PK Research with Active Metabolite Consideration

The identification of active metabolites (N-deethylated metabolite 3 with comparable activity; bis-N,N-deethylated metabolite 4 with ∼2-fold increased activity) makes SSJ-183 a valuable probe for studying the contribution of metabolism to overall antimalarial efficacy in ADME/PK research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ssj-183

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.